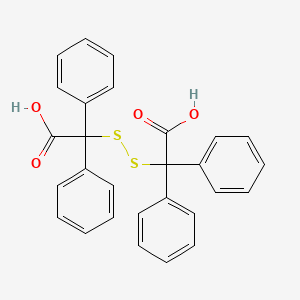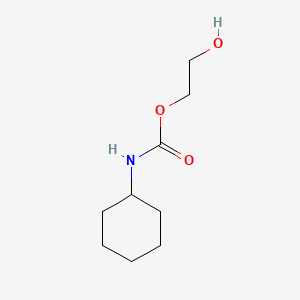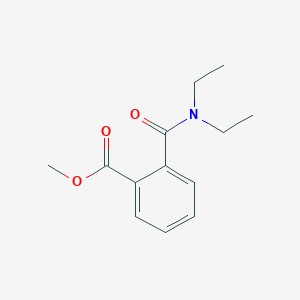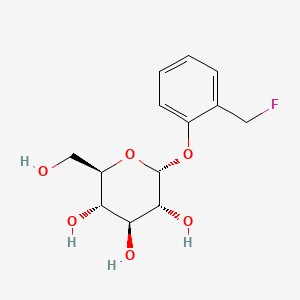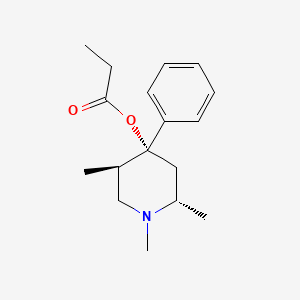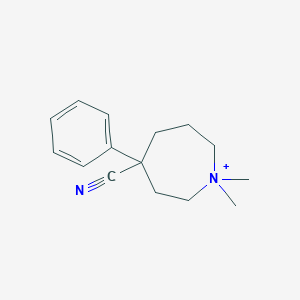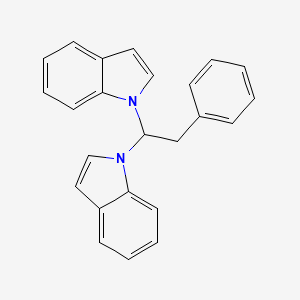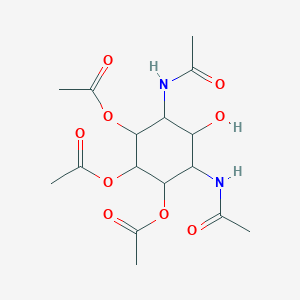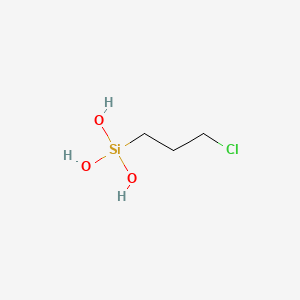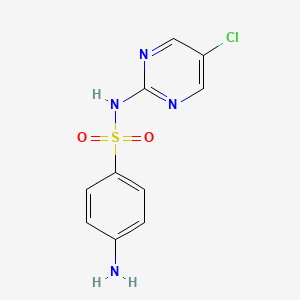
Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This particular compound has a unique structure that combines a benzenesulfonamide moiety with a pyrimidine ring, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- typically involves the reaction of 4-amino-benzenesulfonamide with 5-chloro-2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is to use continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: It has been investigated for its role as an inhibitor of certain enzymes, making it a potential candidate for drug development.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- involves the inhibition of specific enzymes. For instance, it can inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues. By binding to the active site of the enzyme, the compound prevents its normal function, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfadiazine: Another sulfonamide with a similar structure but different substituents.
Sulfamethazine: A sulfonamide used in veterinary medicine.
Sulfamerazine: Known for its antibacterial properties.
Uniqueness
What sets Benzenesulfonamide, 4-amino-N-(5-chloro-2-pyrimidinyl)- apart from these similar compounds is its unique combination of a benzenesulfonamide moiety with a chloropyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
4482-46-6 |
|---|---|
Formule moléculaire |
C10H9ClN4O2S |
Poids moléculaire |
284.72 g/mol |
Nom IUPAC |
4-amino-N-(5-chloropyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H9ClN4O2S/c11-7-5-13-10(14-6-7)15-18(16,17)9-3-1-8(12)2-4-9/h1-6H,12H2,(H,13,14,15) |
Clé InChI |
NHXFNWQEWSETRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=C(C=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyloctahydropyrido[1,2-d][1,4]diazepin-4(5H)-one](/img/structure/B12792295.png)
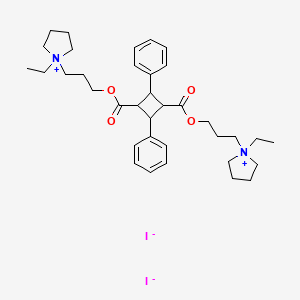

![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B12792307.png)
